1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 3, and a thiophen-2-ylmethyl group attached to the nitrogen atom at position 4. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-4-amine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the thiophen-2-ylmethyl group.
Scientific Research Applications
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 1-ethyl-3-methyl-N-(phenylmethyl)-1H-pyrazol-4-amine
- 1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
Uniqueness
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15N3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-14-8-11(9(2)13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
QYQANJPRGUJQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CS2 |
Origin of Product |
United States |
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